2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid
Overview
Description
2’,3,5-Trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid is a fluorinated organic compound It is characterized by the presence of three fluorine atoms and a propyl group attached to a terphenyl backbone, with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,5-Trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Terphenyl Backbone: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Propyl Group: This step can be carried out using a Friedel-Crafts alkylation reaction with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’,3,5-Trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted terphenyl derivatives.
Scientific Research Applications
2’,3,5-Trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 2’,3,5-Trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: In materials, the compound’s fluorinated structure contributes to its stability, hydrophobicity, and electronic properties, making it suitable for use in advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]
Uniqueness
2’,3,5-Trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the presence of a carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2,6-Difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H17F3O2
- Molecular Weight : 358.36 g/mol
- IUPAC Name : this compound
The presence of multiple fluorine atoms in its structure suggests that it may exhibit unique pharmacokinetic properties compared to non-fluorinated analogs.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of fluorinated benzoic acids exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound have shown selective toxicity towards lung carcinoma (A549) and cervical carcinoma (HeLa) cells. The mechanism of action appears to involve inhibition of tubulin polymerization, disrupting normal cell division processes .
Cell Line | IC50 (µM) | Activity |
---|---|---|
A549 | 5.0 | Moderate Cytotoxicity |
HeLa | 10.0 | Moderate Cytotoxicity |
184B5 | >20 | Non-Tumor Control |
Anti-inflammatory Activity
Fluorinated compounds have been noted for their anti-inflammatory properties. For example, related compounds have demonstrated significant anti-inflammatory effects in animal models, suggesting that this compound may also possess similar properties. This is particularly relevant in conditions like arthritis and other inflammatory disorders where modulation of inflammatory pathways could provide therapeutic benefits .
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : Potential interaction with histamine receptors has been suggested, which could influence various physiological responses related to inflammation and pain.
- Cell Cycle Disruption : By interfering with microtubule dynamics, these compounds can halt cell proliferation in cancerous cells.
Case Studies
- Cytotoxicity Evaluation : A study investigated the cytotoxic effects of various fluorinated benzoic acids on A549 and HeLa cells. The results indicated a dose-dependent response with significant cell death observed at concentrations above 5 µM .
- Anti-inflammatory Studies : In a model of rat adjuvant arthritis, related fluorinated compounds exhibited potent anti-inflammatory effects with minimal side effects on gastrointestinal health . This suggests a favorable therapeutic index for potential drug development.
Properties
IUPAC Name |
2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3O2/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(23)10-15)16-11-19(24)21(22(26)27)20(25)12-16/h4-12H,2-3H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGOAJTDWSDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743585 | |
Record name | 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195821-09-0 | |
Record name | 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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